molecular formula C22H31ClN2O4 B560197 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

Cat. No.: B560197
M. Wt: 422.9 g/mol
InChI Key: GQGDGISNRPBRSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .

Mode of Action

MDL 72832 hydrochloride exhibits mixed agonist and antagonist properties at the 5-HT1A receptors . As an agonist, it mimics the action of serotonin by binding to the post-synaptic 5-HT1A receptors . As an antagonist, it blocks the receptor and inhibits its function . The compound’s interaction with its targets leads to changes in the cellular response to serotonin.

Biochemical Pathways

The primary biochemical pathway affected by MDL 72832 hydrochloride is the serotonergic system . By acting on the 5-HT1A receptors, it influences the serotonin signaling pathway. The downstream effects of this interaction can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .

Result of Action

The molecular and cellular effects of MDL 72832 hydrochloride’s action are primarily related to its modulation of the 5-HT1A receptors. By acting as both an agonist and antagonist, it can either enhance or inhibit the effects of serotonin, depending on the specific context and environment .

Action Environment

The action, efficacy, and stability of MDL 72832 hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells. For instance, the compound’s efficacy could be reduced in the presence of other drugs that also bind to the 5-HT1A receptors .

Biochemical Analysis

Biochemical Properties

MDL 72832 hydrochloride interacts with 5-HT1A receptors . The nature of these interactions is both agonistic and antagonistic . This means that MDL 72832 hydrochloride can both activate and inhibit these receptors, depending on the specific biochemical context .

Cellular Effects

MDL 72832 hydrochloride has been shown to influence cell function by acting on post-synaptic 5-HT1A receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment .

Molecular Mechanism

The molecular mechanism of action of MDL 72832 hydrochloride involves binding interactions with 5-HT1A receptors . This can lead to changes in gene expression and enzyme activity, depending on whether the compound is acting as an agonist or antagonist .

Temporal Effects in Laboratory Settings

The effects of MDL 72832 hydrochloride can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of MDL 72832 hydrochloride can vary with different dosages in animal models . This includes threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MDL 72832 hydrochloride is involved in the serotonin (5-HT) metabolic pathway, given its interaction with 5-HT1A receptors . It can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with 5-HT1A receptors, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

The subcellular localization of MDL 72832 hydrochloride is likely to be wherever 5-HT1A receptors are located . This could include the cell membrane, where many types of receptors are found . The compound’s activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of MDL 72832 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the azaspirodecane core and the attachment of the benzodioxan moiety .

Chemical Reactions Analysis

MDL 72832 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxan moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in substitution reactions, especially at the amine and benzodioxan groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

MDL 72832 hydrochloride has several scientific research applications, including:

    Chemistry: Used as a ligand in receptor binding studies to understand the interaction with 5-HT1A receptors.

    Biology: Employed in studies to investigate the role of 5-HT1A receptors in various biological processes.

    Medicine: Explored for its potential therapeutic effects in conditions related to 5-HT1A receptor modulation, such as anxiety and depression.

    Industry: Utilized in the development of new pharmacological agents targeting 5-HT1A receptors

Comparison with Similar Compounds

MDL 72832 hydrochloride is compared with other 5-HT1A receptor ligands, such as:

    8-OH-DPAT: A well-known 5-HT1A receptor agonist.

    Buspirone: Another 5-HT1A receptor agonist used clinically for anxiety.

    WAY-100635: A selective 5-HT1A receptor antagonist.

MDL 72832 hydrochloride is unique due to its mixed agonist and antagonist properties, which provide a versatile tool for studying 5-HT1A receptor function .

Properties

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGDGISNRPBRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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